(2Z)-1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine

Catalog No.
S530510
CAS No.
138261-41-3
M.F
C9H10ClN5O2
M. Wt
255.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2Z)-1-[(6-chloropyridin-3-yl)methyl]-N-nitroimida...

CAS Number

138261-41-3

Product Name

(2Z)-1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine

IUPAC Name

(NZ)-N-[1-[(6-chloro-3-pyridinyl)methyl]imidazolidin-2-ylidene]nitramide

Molecular Formula

C9H10ClN5O2

Molecular Weight

255.66 g/mol

InChI

InChI=1S/C9H10ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-2,5H,3-4,6H2,(H,11,13)

InChI Key

YWTYJOPNNQFBPC-UHFFFAOYSA-N

solubility

610 mg/L @ 20 °C (exp)

Synonyms

Admire, Admire 2F, Admire Pro, AEF 106464, AGST 03001, Alias, Alias 2F, BAY-NTN 33893, Confidor 200 O-TEQ, CCRIS 9318, Imidacloprid

Canonical SMILES

C1CN(C(=N[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl

Isomeric SMILES

C1CN(/C(=N\[N+](=O)[O-])/N1)CC2=CN=C(C=C2)Cl

The exact mass of the compound Imidacloprid is 255.0523 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antiparasitic products, insecticides and repellents -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

(2Z)-1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine, commonly known as imidacloprid, is a first-generation neonicotinoid insecticide characterized by its N-nitroimine pharmacophore and chloropyridinyl moiety. In agricultural and veterinary procurement, it serves as the foundational systemic active ingredient for soil drenches, seed treatments, and controlled-release matrices. Its physicochemical profile—specifically its moderate water solubility and high thermal stability—makes it highly processable into lignin-polyethylene glycol granules and suspension concentrates, establishing it as the industry standard for sustained-release applications [1].

Substituting imidacloprid with second-generation alternatives like thiamethoxam or N-cyanoimines like acetamiprid fundamentally alters formulation kinetics and environmental fate. Thiamethoxam exhibits an eight-fold higher water solubility, leading to rapid systemic uptake but significantly higher risks of premature leaching in high-moisture soils [1]. Conversely, N-cyanoimines like acetamiprid possess different receptor binding affinities and degrade much faster, failing to provide the sustained residual protection required in multi-month soil drench applications [2]. Therefore, generic in-class substitution compromises both formulation stability and target efficacy.

Aqueous Solubility and Soil Drench Retention

Imidacloprid demonstrates a moderate aqueous solubility of 510 mg/L, creating a distinct dissolution profile compared to the highly soluble thiamethoxam (4100 mg/L) [1]. This lower solubility limits rapid wash-out in agricultural matrices, ensuring prolonged availability in the root zone.

Evidence DimensionAqueous Solubility at 20°C
Target Compound Data510 mg/L
Comparator Or BaselineThiamethoxam (4100 mg/L)
Quantified Difference~8-fold lower solubility
ConditionsStandard aqueous dissolution

Slower dissolution kinetics make imidacloprid the preferred active ingredient for sustained-release soil drenches and granular formulations where rapid leaching must be minimized.

Predictable Soil Half-Life vs. Ultra-Persistent Analogs

The degradation kinetics of imidacloprid provide a balanced residual window, with a typical soil half-life ranging from 107 to 1,250 days depending on soil conditions. In contrast, its primary market alternative, clothianidin, exhibits extreme persistence with half-lives extending from 148 up to 6,931 days [1].

Evidence DimensionSoil Half-Life (DT50)
Target Compound Data107 - 1,250 days
Comparator Or BaselineClothianidin (148 - 6,931 days)
Quantified DifferenceUp to 5.5x lower maximum persistence
ConditionsAerobic soil degradation studies

Imidacloprid provides sufficient residual efficacy for full-season protection without the extreme multi-year environmental accumulation risks associated with clothianidin.

Enhanced α7 nAChR Activation via N-Nitroimine Pharmacophore

The N-nitroimine group of imidacloprid yields higher calcium ion (Ca2+) transients in specific α7 nicotinic acetylcholine receptors compared to N-cyanoimine analogs. Studies indicate that imidacloprid acts as a more potent agonist at these sites than acetamiprid, driving higher localized cytotoxicity in target neurodevelopmental models [1].

Evidence Dimensionα7 nAChR Ca2+ transient induction
Target Compound DataHigh Ca2+ influx / potent agonism
Comparator Or BaselineAcetamiprid (Lower Ca2+ transient induction)
Quantified DifferenceDistinctly higher receptor-mediated cytotoxicity
Conditionsin vitro SH-SY5Y neuroblastoma cell models

The specific N-nitroimine binding profile ensures maximum insecticidal efficacy in applications where N-cyanoimine alternatives fail to achieve sufficient receptor desensitization.

Controlled-Release Lignin-PEG Granular Formulations

Due to its moderate water solubility (510 mg/L) and high thermal stability, imidacloprid is ideally suited for melt-extrusion and encapsulation into lignin-polyethylene glycol (PEG) matrices. This application directly leverages its slower dissolution rate compared to thiamethoxam, ensuring steady active ingredient release over a prolonged growing season without premature leaching [1].

Sustained Systemic Drenches for Perennial Agriculture

Imidacloprid's balanced soil half-life (up to 1,250 days) makes it the standard choice for deep soil drenches in orchards and vineyards. It provides multi-year protection against phloem-feeding insects while degrading faster than ultra-persistent alternatives like clothianidin, thereby meeting strict regulatory and environmental fate criteria for perennial crop protection [2].

High-Affinity Veterinary Parasiticides

The potent α7 nAChR agonism driven by imidacloprid's N-nitroimine moiety is utilized in veterinary spot-on formulations. Its superior receptor binding and localized efficacy compared to N-cyanoimines like acetamiprid ensure rapid paralysis and mortality of fleas, making it a highly reliable active pharmaceutical ingredient (API) for companion animal health [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Colorless crystals

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

255.0523023 Da

Monoisotopic Mass

255.0523023 Da

Heavy Atom Count

17

Density

1.54 g/cm³

Odor

Slight characteristic odor

Decomposition

On combustion, forms toxic gases. Decomposes on heating.
When heated to decomposition it emits toxic vapors of /nitrogen oxides/ and /chloride/.

Appearance

Solid powder

Melting Point

143 - 144 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3BN7M937V8

Therapeutic Uses

Cholinergic Agents; Insecticides
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Imidacloprid is included in the database.
(VET): Ectoparasiticide.

Vapor Pressure

4X10-7 mPa (3X10-12 mm Hg) at 20 °C; 9X10-7 mPa (7X10-12 mm Hg) at 25 °C
Vapor pressure at 20Â °C: negligible

Absorption Distribution and Excretion

/MILK/ [(14)C-methylene]Imidacloprid was administered to one 41 kg lactating goat by intubation in three consecutive daily doses of 10 mg/kg. The goat was sacrificed 2 hr after the last dose. The highest plasma concentration of 3.98 mg/mL was measured after 2 hr of last dosing. The highest radioactivity of 3.16-3.65 ug/g in the milk was determined 8 hr after the first dose and 2 hours after the third dose; the concentration in the milk prior to second dosing was 2.77 ug/g. Assuming a daily milk production of about 2 liters, the radioactivity in the milk was about 0.4% of the total administered radioactivity. The total residue in the edible tissues and organs measured two hours after the third dose was about 5% of the administered radioactivity. The respective residual radioactivity in the edible tissues was 1.3% (liver), (0.1%) kidney, (3%) muscles and 0.4% (fat). The main compounds in the milk and the edible tissues were imidacloprid, olefinic imidacloprid (NTN 35884) and 4- and 5-OH-imidacloprid.
Five laying hens were intubated with 10 mg/kg methylene-labeled- (14)C-imidacloprid for 3 days. The highest radioactivity of 0.34 ug/mL in the plasma was measured at 0.5 hr after the third dosing. At that time, the total residue in the edible tissues and organs was about 3% of the total dose. The highest radioactivity of 1.347 ug/g in eggs was found 2 hr after the last dose. This level was less than 0.2% of the total administered radioactivity. The main metabolite in the eggs was the olefine-imidacloprid. Olefine- and desnitro-imidacloprid were detected in muscle and kidney tissues.
A: NTN 33893, 99.9% purity), B: 1-[(6-chloro-3-pyridinyl) (14)C-methyl]-4,5dihydro- N-nitro-1H-imidazol-2-amine] (150.7 uCi/mg, >99% purity); oral: single (1 mg/kg B, 20 mg/kg B), multiple (1 mg/kg daily for 14 days followed by 24 hr after final dose by a single dose of B); IV: single (1 mg/kg B); 5 rats/sex/dose; following oral and intravenous administration 94 - 100% of the administered radioactivity is absorbed and readily distributed to the body from the central compartment as indicated by a short mean absorption half-life (35 minutes) and an apparent volume of distribution accounting for about 84% of the total body volume; the small mean residence time which vary between 9 and 17 hours suggests that the total radioactivity is rapidly eliminated from the body; after oral or intravenous administration, 91.4 to 96% of the given dose was excreted via urine and feces by 48 hours; no significant amount of radioactivity was found in expired air; high concentrations of total radioactivity were observed in the kidney, liver, lung and skin; no signs of bioaccumulation were evident.
[Imidazolidine-4,5-(14)C] Imidacloprid (0.827 uCi/mg, 99.8% purity, ... and 124 uCi/mg, >99% purity ... ); oral; 1 mg/kg (10 male /rats/, 5 female /rats/) and 150 mg/kg (5 male /rats/); absorption after oral dosing is rapid and maximal plasma concentration is achieved between 1 and 1.5 hr at the low dose and 4 hr at the high dose; after oral administration of the imidazolidine labeled compound, the renal-excreted portion of the given dose is higher (91%) as compared to methylene labeled Imidacloprid (75%); fecal elimination plays a minor role and 1% of the administered radioactivity remains in the body at 48 hr; highest radioactivity concentrations were reported in liver irrespective of dose level; 5 metabolites were identified in urine which represent 77% of radioactivity recovered in urine.
For more Absorption, Distribution and Excretion (Complete) data for IMIDACLOPRID (10 total), please visit the HSDB record page.

Metabolism Metabolites

A: NTN 33893, 99.9% purity), B: 1-[(6-chloro-3pyridinyl)(14)C-methyl]-4,5-dihydro-N-nitro-(1)H-imidazol-2-amine] (150.7 uCi/mg, >99% purity); oral: single (1 mg/kg B, 20 mg/kg B), multiple (1 mg/kg A qd @ 14 days followed by 24 hrs after final dose by a single dose of B); IV: single (1 mg/kg B); 5 rats/sex/dose; >90% of administered radioactivity eliminated 48 hours after dosing with less than 1% remaining in the carcass in all dose groups; no sex differences in excretion pattern and metabolic profiles of the excreta were evident following low dose administration; however, at the high dose, females showed a slightly higher renal elimination rate than males; males showed a higher capacity to metabolize the test compound and the amount of parent compound was lower as compared to females; oxidation cleavage of the parent compound yields 6-chloronicotinic acid which then reacts with glycine to form a conjugate (WAK 3583); second major route of metabolism involves hydroxylation and elimination of water from the imidazolidine ring in the 4- or 5-position to produce the metabolite NTN 35884; these metabolites are excreted in urine and feces; no evidence of bioaccumulation following multiple dosing was reported.
methylene-[(14)C] imidacloprid (86.4 - 123 uCi/mg, 98.4 - 99% purity): single [1 mg/kg (5 males), 150 mg/kg (7 males)] and chronic treatment with the unlabeled imidacloprid for 1 year in diet prior to receiving radiolabeled imidacloprid (80 mg/kg, 10 males); methylene-[(14)C] WAK 3839 (40 uCi/mg, 99% purity): 1 mg/kg 5 males); both compound absorbed rapidly after single oral dosing; terminal half-lives for imidacloprid and WAK 3839 are 35.7 and 46.9 hrs, respectively; 75% of the given dose of both compounds are eliminated primarily via urine within 48 hrs; fecal elimination plays a minor role, since 21% and 16% of the recovered radioactivity are excreted by this route, respectively; glycine conjugate of 6-Cl-nicotinic acid (WAK 3583), two monohydroxylated metabolites (WAK 4103) and the unsaturated metabolite (NTN 35884) were identified in the urine and accounted for 82% of the total radioactivity; same metabolites were also identified in feces; besides unchanged WAK 3839, one other metabolite NTN 33823 was identified in urine and feces obtained from rats treated with WAK 3839; WAK 3839 and other metabolites identified after a single low dose were detected in urine from rats and mice treated chronically with imidacloprid in their diet; this finding suggests that WAK 3839 is formed during chronic exposure to imidacloprid.
WAK 3839, a metabolite of NTN 33893; 98.9% purity; /V79-HGPRT assay with/ doses (based on solubility limit and cytotoxicity test): 500, 1000, 1500, 1750, & 2000 ug/mL for both -S9 trials and 1 of 2 +S9 trials; for the other +S9 trial the doses were 500, 750, 1000, 1250, 1500, & 1750 ug/mL; after plating 4 x 106 cells/250 mL flask, the cells were exposed to test article (-/+ S9 microsomes) for 5 hr followed by an "expression period" of exponential growth and subsequent replating under selective conditions (10 ug/mL 6thioguanine) at 3 x 105 cells/100 mm dish; after 7 days the colonies were fixed and counted; duplicate exposure dishes were run, each dish generating 8 replicate dishes in the selection condition; test article did not induce 6-thioguanine resistance at any dose despite success of positive controls (-S9, ethyl methane sulfonate; +S9, DMBA); it is not mutagenic in this system under these conditions.
WAK 3839, a metabolite of NTN 33893; 94.3% purity; /CHO-HGPRT assay with/ doses (based on solubility limit and cytotoxicity test), -S9: 62.5, 125, 250, 500, 1000, & 2000 ug/mL; +S9: 500, 750, 1000, 1250, 1500, & 2000; after plating 4 x 106 cells/250 mL flask, the cells were exposed to test article (-/+ S9 microsomes) for 5 hr followed by an "expression period" of exponential growth and subsequent replating under selective conditions (10 ug/mL 6-thioguanine) at 3 x 105 cells/100 mm dish; after 7 days the colonies were fixed and counted; duplicate exposure dishes were run, each dish generating 8 replicate dishes in the selection condition; test article did not consistently induce 6-thioguanine resistance at any dose despite success of positive controls (-S9, ethyl methane sulfonate; +S9, DMBA); it is not mutagenic in this system under these conditions.
For more Metabolism/Metabolites (Complete) data for IMIDACLOPRID (14 total), please visit the HSDB record page.
Imidacloprid has known human metabolites that include 5-hydroxy-imidacloprid, 1H-Imidazol-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-N-nitroso-, and olefin.
Two main routes of metabolism responsible for the degradation of imidacloprid were identified. The first is oxidative cleavage, yielding 6-chloronicotinic acid, which is conjugated with glycine to form a hippuric acid-type conjugate. These two metabolites together represented most of the identified metabolites, or about 30% of the recovered radiolabel. Of minor importance in terms of quantity is dechlorination of the pyridinyl moiety, producing the 6-hydroxy nicotinic acid and its methylmercapturic acid derivative, probably as a degradation product of a glutathione conjugate. The 6-methylmercapto nicotinic acid conjugated with glycine, and the glycine conjugate constituted 5.6% of the recovered radiolabel. The second important biodegradation step starts with hydroxylation of the imidazolidine ring at the 4 or 5 position, and about 16% of the recovered radiolabel was identified as the sum of 4- and 5-hydroxy imidacloprid. The loss of water yields the olefinic compound. These biotransformation products and the unchanged parent compound were excreted in urine and feces, while the guanidine compound was a less important metabolite and was eliminated only in feces (A623).

Wikipedia

Imidacloprid

Biological Half Life

The half-lives for excretion of the radiolabeled imidacloprid were calculated in rats after a single i.v. dose of 1 mg/kg, after single oral doses of 1 and 20 mg/kg or after multiple doses of 1 mg/kg. The excretion half-life values varied greatly (from 26 hr to 118 hr), but the variation was not dose-, sex-, or route-dependent. ...
methylene-[(14)C] imidacloprid (86.4 - 123 uCi/mg, 98.4 - 99% purity): single [1 mg/kg (5 males), 150 mg/kg (7 males)] and chronic treatment with the unlabeled imidacloprid for 1 year in diet prior to receiving radiolabeled imidacloprid (80 mg/kg, 10 males); methylene-[(14)C] WAK 3839 (40 uCi/mg, 99% purity): 1 mg/kg 5 males); both compound absorbed rapidly after single oral dosing; terminal half-lives for imidacloprid and WAK 3839 are 35.7 and 46.9 hrs, respectively ... .
... Honeybees were treated orally with imidacloprid at 20 and 50 ug/kg per bee. ... Imidacloprid had a half-life ranging between 4.5 and 5 hr and was rapidly metabolized into 5-hydroxyimidacloprid and olefin. ...

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Preparation: K. Shiokawa et al., European Patent Office patent 192060; eidem, United States of America patent 4742060 (1986, 1988 both to Nihon Tokushu Noyaku Seizo KK)

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Imidacloprid (technical grade) as Class II: moderately hazardous; Main Use: insecticide.

Analytic Laboratory Methods

Method: USGS-NWQL O-2060-01; Procedure: high performance liquid chromatography-mass spectrometry; Analyte: imidacloprid; Matrix: water; Detection Limit: 0.0034 ug/L.
LC-MS determination in fruits and vegetables.
Neonicotinoids are widely used insecticides which have been shown to affect the memory and learning abilities of honey bees, and are suspected to play a part in the unexplainable, large-scale loss of honey bee colonies. Fast methods, such as ambient mass spectrometry (MS), for their analysis from a variety of matrices are necessary to control the use of forbidden products and study the spreading of insecticides in nature. The feasibilities of two ambient MS methods, desorption electrospray ionization (DESI) and desorption atmospheric pressure photoionization (DAPPI), for the analysis of five most used neonicotinoid compounds, thiacloprid, acetamiprid, clothianidin, imidacloprid and thiamethoxam, were tested. In addition, DAPPI was used to analyze fresh rose leaves treated with commercially available thiacloprid insecticide and dried and powdered turnip rape flowers, which had been collected from a field treated with thiacloprid-containing insecticide. DAPPI was found to be more sensitive than DESI, with 2-11 times better signal-to-noise ratios, and limits of detection at 0.4-5.0 fmol for the standard compounds. DAPPI was able to detect thiacloprid from the rose leaves even 2.5 months after the treatment and from the turnip rape flower samples collected from a field. The analysis of plant material by DAPPI did not require extraction or other sample preparation. DAPPI was found to be suitable for the fast and direct qualitative analysis of thiacloprid neonicotinoid from plant samples. It shows promise as a fast tool for screening of forbidden insecticides, or studying the distribution of insecticides in nature.
A sensitive and convenient liquid chromatography-tandem mass spectrometric method was developed for the determination of 16 pesticides such as imidacloprid, prochloraz, difenoconazole, azoxystrobin, and thiamethoxam in fruits and vegetables. After compared with methanol and acetone-cyclohexane (1:2, v/v), acetonitrile was chosen as the extraction solvent. The samples were extracted by acetonitrile in high-speed homogenization. The extraction solution was cleaned up by liquid-liquid extraction, and the supernatant was collected. In this work, QuEChERS exhibited much higher efficiency than Carbon-NH2 solid-phase extraction in purification. The pigments and organic acids were removed by purge line (150 mg primary secondary amine (PSA) sorbent and 900 mg absolute magnesium sulfate), leading to the decrease of the background interferences. The average recoveries of the 16 pesticides were almost in the range of 75%-111% at the three spiked levels, and the relative standard deviations were less than 16%. The qualitative analysis and quantitative analysis were investigated by LC-MS/MS and matrix-matched calibration curves. The results showed that the method of QuEChERS combined with LC-MS/MS is rapid, accurate and sensitive for the determination of the 16 pesticide residues in fruits and vegetables.
For more Analytic Laboratory Methods (Complete) data for IMIDACLOPRID (9 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non Combustible Solids
Suitable materials: HDPE (high density polyethylene). ... Only use containers that are approved specifically for the product.
Separated from food and feedstuffs.
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.
Pesticide storage: Keep pesticide in original container. Do not put concentrate or dilute into food or drink containers. Store in cool, dry place. Do not store diluted spray.

Interactions

Standard ecotoxicological risk assessments are conducted on individual substances, however monitoring of streams in agricultural areas has shown that pesticides are rarely present alone. In fact, brief but intense pulse events such as storm water runoff and spray drift during application subject freshwater environments to complex mixtures of pesticides at high concentrations. This study investigates the potential risks to non-target aquatic organisms exposed to a brief but intense mixture of the neonicotinoid pesticides imidacloprid and thiacloprid and the pyrethroid pesticides deltamethrin and esfenvalerate, compared to single substance exposure. All four of these pesticides have been detected in surface waters at concentrations higher than benchmark values and both classes of pesticides are known to exert adverse effects on non-target aquatic organisms under single substance exposure scenarios. First instar midge larvae of the non-target aquatic organism, Chironomus riparius, were exposed to combinations of these four pesticides at 50% of their LC50 (96 hr) values in a 1 hr pulse. They were then reared to adulthood in uncontaminated conditions and assessed for survival, development time and fecundity. Our results show that the risk of disruption to survival and development of non-target aquatic organisms under this scenario is not negligible on account of the significant increases in mortality of C. riparius found in the majority of the pesticide exposures and the delays in development after pyrethroid exposure. While none of the deleterious effects appear to be amplified by combination of the pesticides, there is some evidence for antagonism. No effects on fecundity by any of the pesticide treatments were observed.
Earlier research has evidenced the oxidative and neurotoxic potential of imidacloprid, a neonicotinoid insecticide, in different animal species. The primary aim of this study was to determine how metabolic modulators piperonyl butoxide and menadione affect imidacloprid's adverse action in the liver and kidney of Sprague-Dawley rats of both sexes. The animals were exposed to imidacloprid alone (170 mg/kg) or in combination with piperonyl butoxide (100 mg/kg) or menadione (25 mg/kg) for 12 and 24 hr. Their liver and kidney homogenates were analyzed spectrophotometrically for glutathione peroxidase, glutathione S-transferase, catalase, total cholinesterase specific activities, total glutathione, total protein content, and lipid peroxidation levels. Imidacloprid displayed its prooxidative and neurotoxic effects predominantly in the kidney of male rats after 24 hr of exposure. Our findings suggest that the observed differences in prooxidative and neurotoxic potential of imidacloprid could be related to differences in its metabolism between the sexes. Co-exposure (90-min pre-treatment) with piperonyl butoxide or menadione revealed tissue-specific effect of imidacloprid on total cholinesterase activity. Increased cholinesterase activity in the kidney could be an adaptive response to imidacloprid-induced oxidative stress. In the male rat liver, co-exposure with piperonyl butoxide or menadione exacerbated imidacloprid toxicity. In female rats, imidacloprid+menadione co-exposure caused prooxidative effects, while no such effects were observed with imidacloprid alone or menadione alone. In conclusion, sex-, tissue-, and duration-specific effects of imidacloprid are remarkable points in its toxicity.
The combined toxicity of five insecticides (chlorpyrifos, avermectin, imidacloprid, lambda-cyhalothrin, and phoxim), two herbicides (atrazine and butachlor) and a heavy metal (cadmium) has been examined with the earthworm acute toxicity test. Toxicological interactions of these chemicals in four, five, six, seven, and eight-component mixtures were studied using the combination-index (CI) equation method. In four-component and five-component mixtures, the synergistic effects predominated at lower effect levels, while the patterns of interactions found in six, seven, and eight-component mixtures displayed synergism. The lambda-CY+IMI+BUT+ATR+CPF+PHO combination displayed the most strongly synergistic interaction, with CI values ranging from 0.09 to 0.15. The nature of the interaction changes with the effect level and the relevance of synergistic effects increase with the complexity of the mixture. The CI method was compared with the classical models of concentration addition (CA) and independent action (IA) and we found that the CI method could accurately predict the combined toxicity. The predicted synergism resulted from co-existence of the pesticides and the heavy metal especially at low effect levels may have important implications in risk assessment for the real terrestrial environment.
Metabolic modifiers and other pharmaceutical drugs have been shown to modify the toxicity of imidacloprid. The CYP450-inhibiting piperonyl butoxide synergized the toxicity of imidacloprid. In subchronic and chronic feeding studies, mice developed hypersensitivity to ether, which was used as anesthesia during procedures such as blood withdrawal and tattooing. These animals exhibited dyspnea, respiratory failure and spasms and died shortly after administration of ether. The specific mechanism of the imidacloprid-induced hypersensitivity to ether is presently unknown.
For more Interactions (Complete) data for IMIDACLOPRID (6 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
Stable to hydrolysis at pH 5-11.
1: Wiggins G, Benton E, Grant J, Kerr M, Lambdin P. Short-term Detection of Imidacloprid in Streams after Applications in Forests. J Environ Qual. 2018 May;47(3):571-578. doi: 10.2134/jeq2017.11.0446. PubMed PMID: 29864175.
2: Kawahata I, Yamakuni T. Imidacloprid, a neonicotinoid insecticide, facilitates tyrosine hydroxylase transcription and phenylethanolamine N-methyltransferase mRNA expression to enhance catecholamine synthesis and its nicotine-evoked elevation in PC12D cells. Toxicology. 2018 Feb 1;394:84-92. doi: 10.1016/j.tox.2017.12.004. Epub 2017 Dec 12. PubMed PMID: 29246838.
3: Mahapatra B, Adak T, Patil NKB, Pandi GGP, Gowda GB, Yadav MK, Mohapatra SD, Rath PC, Munda S, Jena M. Effect of Abiotic Factors on Degradation of Imidacloprid. Bull Environ Contam Toxicol. 2017 Oct;99(4):475-480. doi: 10.1007/s00128-017-2159-6. Epub 2017 Aug 24. PubMed PMID: 28840262.
4: Sun Q, Qi W, Xiao X, Yang SH, Kim D, Yoon KS, Clark JM, Park Y. Imidacloprid Promotes High Fat Diet-Induced Adiposity in Female C57BL/6J Mice and Enhances Adipogenesis in 3T3-L1 Adipocytes via the AMPKα-Mediated Pathway. J Agric Food Chem. 2017 Aug 9;65(31):6572-6581. doi: 10.1021/acs.jafc.7b02584. Epub 2017 Jul 27. PubMed PMID: 28704996; PubMed Central PMCID: PMC5576855.
5: Elzaki MEA, Miah MA, Wu M, Zhang H, Pu J, Jiang L, Han Z. Imidacloprid is degraded by CYP353D1v2, a cytochrome P450 overexpressed in a resistant strain of Laodelphax striatellus. Pest Manag Sci. 2017 Jul;73(7):1358-1363. doi: 10.1002/ps.4570. Epub 2017 Apr 24. PubMed PMID: 28296046.
6: Turcotte RM, Lagalante A, Jones J, Cook F, Elliott T, Billings AA, Park YL. Spatial and Temporal Distribution of Imidacloprid Within the Crown of Eastern Hemlock. J Insect Sci. 2017 Jan 27;17(1). pii: 22. doi: 10.1093/jisesa/iew120. Print 2017 Jan. PubMed PMID: 28130463; PubMed Central PMCID: PMC5270400.
7: Seifrtova M, Halesova T, Sulcova K, Riddellova K, Erban T. Distributions of imidacloprid, imidacloprid-olefin and imidacloprid-urea in green plant tissues and roots of rapeseed (Brassica napus) from artificially contaminated potting soil. Pest Manag Sci. 2017 May;73(5):1010-1016. doi: 10.1002/ps.4418. Epub 2016 Sep 26. PubMed PMID: 27539937.

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